molecular formula C33H30N2O3 B10901571 N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

Cat. No.: B10901571
M. Wt: 502.6 g/mol
InChI Key: LOWAFRBNKVSZPI-ZBJSNUHESA-N
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Description

N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a propenoyl group, and a tetrahydroquinoline moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Propenoyl Group: The propenoyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the propenoyl group to a propyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced propyl analogs, and substituted phenyl derivatives.

Scientific Research Applications

N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE
  • **N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE

Uniqueness

This compound stands out due to its combination of a methoxyphenyl group, a propenoyl group, and a tetrahydroquinoline moiety, which confer unique chemical and biological properties

Properties

Molecular Formula

C33H30N2O3

Molecular Weight

502.6 g/mol

IUPAC Name

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C33H30N2O3/c1-24-23-31(35(27-13-7-4-8-14-27)33(37)26-11-5-3-6-12-26)29-15-9-10-16-30(29)34(24)32(36)22-19-25-17-20-28(38-2)21-18-25/h3-22,24,31H,23H2,1-2H3/b22-19+

InChI Key

LOWAFRBNKVSZPI-ZBJSNUHESA-N

Isomeric SMILES

CC1CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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